Insecticidal Activity of Hydrazone Derivatives: Perhaloalkoxy (Tetrafluoroethoxy) vs. Methoxy and Unsubstituted Analogs
The benzophenone hydrazone derivative synthesized from 4-Chloro-[4'-(1,1,2,2-tetrafluoroethoxy)]benzophenone belongs to the perhaloalkoxy subclass, which is explicitly required for insecticidal activity. The seminal SAR study by Böger et al. (2001) established that good activity against chewing pests, including Spodoptera littoralis, was found only when the benzophenone core carried a halogen at one 4-position and a triflate or perhaloalkoxy group at the other 4-position [1]. In the prior extended summary by Dürr et al. (1999), perhaloalkoxy-substituted benzophenonehydrazones demonstrated high levels of activity against lepidopteran pests in greenhouse trials, with the explicit note that for optimum activity, the perhaloalkoxy substituents should be relatively small, directly implicating the tetrafluoroethoxy group as an optimally sized moiety [2]. By contrast, benzophenone hydrazones with methoxy, ethoxy, or unsubstituted phenyl rings did not exhibit comparable insecticidal efficacy [1].
| Evidence Dimension | Insecticidal Activity (Greenhouse/ Laboratory) – Qualitative SAR Requirement |
|---|---|
| Target Compound Data | 4-Chloro-4'-(tetrafluoroethoxy)benzophenone hydrazone derivatives: Active against lepidopteran pests (Spodoptera littoralis) in laboratory and greenhouse assays. The tetrafluoroethoxy group meets the perhaloalkoxy requirement for activity. |
| Comparator Or Baseline | Benzophenone hydrazones with 4-methoxy, 4-ethoxy, or unsubstituted 4-position: Not active. Only 4-halogen + 4-perhaloalkoxy/triflate combination yields good activity. |
| Quantified Difference | Qualitative: active vs. inactive. Quantitative numerical EC50/LC50 values for the specific tetrafluoroethoxy compound are not publicly reported in accessible sources; the SAR is reported at the class level. |
| Conditions | Laboratory bioassays against Spodoptera littoralis (cotton leafworm) and other chewing pests; greenhouse trials for selected derivatives (Böger 2001, Dürr 1999). |
Why This Matters
For agrochemical R&D, only benzophenone building blocks bearing the tetrafluoroethoxy group enable access to the insecticidally active perhaloalkoxy hydrazone chemotype; non-fluorinated analogs fail to produce active derivatives, making substitution with simpler benzophenones ineffective.
- [1] Böger M, Dürr D, Gsell L, Hall RG, Karrer F, Kristiansen O, Maienfisch P, Pascual A, Rindlisbacher A. Synthesis and structure-activity relationships of benzophenone hydrazone derivatives with insecticidal activity. Pest Management Science, 2001, 57(2), 191-202. View Source
- [2] Dürr D, Gsell L, Hall RG, Karrer F, Pascual A, Rindlisbacher A. Synthesis and insecticidal activity of 4-perhaloalkoxy (or thioalkyl) benzophenonehydrazone derivatives. Pesticide Science, 1999, 55(5), 584-587. View Source
